molecular formula C28H34BrNO13 B1265105 diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

Cat. No. B1265105
M. Wt: 672.5 g/mol
InChI Key: DDKYFPOWKUAQCP-BTMVTRJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-36740 is a lipopolysaccharide.

Scientific Research Applications

Molecular Structure and Crystal Studies

The molecule has been a subject of crystal and molecular structure studies. For instance, similar compounds like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been analyzed using single crystal X-ray diffraction. Such studies are crucial for understanding the physical and chemical properties of these compounds (Kaur et al., 2012).

Synthesis and Structural Features

Research has been conducted on the synthesis of structurally similar compounds, focusing on features like stereogenic centers. For example, the synthesis of various cyclohexane-1,3-dicarboxylates with multiple stereogenic centers has been explored, which is significant for understanding the compound's chemical behavior and potential applications (Ismiyev et al., 2013).

Reactions and Derivatives

The reactivity of similar compounds, like diethyl 2,4,6-trioxoheptanedioate, has been studied, particularly their condensation reactions to form different derivatives. Such research sheds light on potential synthetic pathways and the versatility of these compounds in chemical synthesis (Mamedov et al., 2008).

Oxidation Processes

Studies on related compounds like diethyl 1-methyl-3-hydroxy-5-phenylpyrrole-2,4-dicarboxylate have explored their oxidation processes. Understanding these processes is crucial for their application in various chemical syntheses and reactions (Campaigne & Shutske, 1974).

properties

Product Name

diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

Molecular Formula

C28H34BrNO13

Molecular Weight

672.5 g/mol

IUPAC Name

diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

InChI

InChI=1S/C28H34BrNO13/c1-4-38-23(32)17-8-6-7-9-18(24(33)39-5-2)26(35)42-22-21(41-25(17)34)20(19(14-31)40-27(22)37-3)43-28(36)30-16-12-10-15(29)11-13-16/h6-7,10-13,17-22,27,31H,4-5,8-9,14H2,1-3H3,(H,30,36)/b7-6+/t17-,18-,19-,20-,21+,22-,27+/m1/s1

InChI Key

DDKYFPOWKUAQCP-BTMVTRJRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1C/C=C/C[C@@H](C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@@H]2OC)CO)OC(=O)NC3=CC=C(C=C3)Br)OC1=O)C(=O)OCC

Canonical SMILES

CCOC(=O)C1CC=CCC(C(=O)OC2C(C(C(OC2OC)CO)OC(=O)NC3=CC=C(C=C3)Br)OC1=O)C(=O)OCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 2
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 3
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 4
Reactant of Route 4
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 5
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate
Reactant of Route 6
diethyl (1S,4R,6E,9R,12R,13S,15R,16R)-16-[(4-bromophenyl)carbamoyloxy]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-ene-4,9-dicarboxylate

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